molecular formula C16H23NO B5026151 (4-METHYLPIPERIDINO)(4-PROPYLPHENYL)METHANONE

(4-METHYLPIPERIDINO)(4-PROPYLPHENYL)METHANONE

Cat. No.: B5026151
M. Wt: 245.36 g/mol
InChI Key: YBJXTJYITYIXRG-UHFFFAOYSA-N
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Description

(4-METHYLPIPERIDINO)(4-PROPYLPHENYL)METHANONE is an organic compound that features a piperidine ring substituted with a methyl group and a phenyl ring substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPIPERIDINO)(4-PROPYLPHENYL)METHANONE can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with 4-propylbenzoyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-methylpiperidine in an appropriate solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add 4-propylbenzoyl chloride to the mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPIPERIDINO)(4-PROPYLPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-METHYLPIPERIDINO)(4-PROPYLPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-METHYLPIPERIDINO)(4-PROPYLPHENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperidino)(4-methylphenyl)methanone
  • (4-Propylpiperidino)(4-methylphenyl)methanone
  • (4-Benzoylpiperidino)(4-propylphenyl)methanone

Uniqueness

(4-METHYLPIPERIDINO)(4-PROPYLPHENYL)METHANONE is unique due to the specific substitution pattern on both the piperidine and phenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-3-4-14-5-7-15(8-6-14)16(18)17-11-9-13(2)10-12-17/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJXTJYITYIXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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